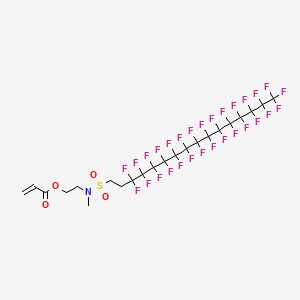

2-Propenoic acid, 2-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl)sulfonyl)amino)ethyl ester

Descripción

The compound 2-Propenoic acid, 2-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl)sulfonyl)amino)ethyl ester (CAS RN: 4980-53-4) is a fluorinated acrylate ester with a long perfluoroalkyl chain (C16F29) and a sulfonyl amino functional group. Its molecular formula is C20H9F29NO4S, and its InChIKey is KLVRPMUTIRAYBC-UHFFFAOYSA-N . This structure confers exceptional hydrophobicity, oleophobicity, and chemical resistance, making it suitable for high-performance coatings, surfactants, and polymer formulations .

Propiedades

Número CAS |

72276-07-4 |

|---|---|

Fórmula molecular |

C22H14F29NO4S |

Peso molecular |

939.4 g/mol |

Nombre IUPAC |

2-[methyl(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecylsulfonyl)amino]ethyl prop-2-enoate |

InChI |

InChI=1S/C22H14F29NO4S/c1-3-8(53)56-6-5-52(2)57(54,55)7-4-9(23,24)10(25,26)11(27,28)12(29,30)13(31,32)14(33,34)15(35,36)16(37,38)17(39,40)18(41,42)19(43,44)20(45,46)21(47,48)22(49,50)51/h3H,1,4-7H2,2H3 |

Clave InChI |

MHATVVUCLRUMRB-UHFFFAOYSA-N |

SMILES canónico |

CN(CCOC(=O)C=C)S(=O)(=O)CCC(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl)sulfonyl)amino)ethyl ester typically involves the esterification of 2-propenoic acid with a sulfonyl amino alcohol derivative. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction mixture is then purified through techniques such as distillation or chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of advanced purification techniques ensures the consistent quality and purity of the final product. Industrial production also emphasizes safety and environmental considerations, employing measures to minimize waste and emissions.

Análisis De Reacciones Químicas

Types of Reactions

2-Propenoic acid, 2-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl)sulfonyl)amino)ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products Formed

Aplicaciones Científicas De Investigación

2-Propenoic acid, 2-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl)sulfonyl)amino)ethyl ester has a wide range of scientific research applications:

Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties such as high thermal stability and chemical resistance.

Biology: Investigated for its potential use in bio-conjugation and as a building block for bio-compatible materials.

Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of coatings, adhesives, and sealants that require high durability and resistance to harsh conditions.

Mecanismo De Acción

The mechanism of action of 2-Propenoic acid, 2-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl)sulfonyl)amino)ethyl ester involves its interaction with molecular targets through its functional groups. The ester and sulfonyl groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Fluorinated Chain Length and Substituents

Target Compound

- Perfluoroalkyl chain: C16F29 (nonacosafluorohexadecyl).

- Functional groups: Methyl sulfonyl aminoethyl acrylate.

- Key properties : High thermal stability, persistence in environmental matrices, and strong surface-active behavior .

Similar Compound 1

- Name: 2-Propenoic acid, 2-methyl-, octacosafluoro-15-(trifluoromethyl)hexadecyl ester (CAS 94158-64-2).

- Structure : Shorter perfluoroalkyl chain (C15F28 with a terminal -CF3 group).

- Molecular formula : C21H9F31O2.

- The shorter chain may also decrease environmental persistence .

Similar Compound 2

- Name: 2-Propenoic acid, 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester (CAS 67584-55-8).

- Structure : Short perfluoroalkyl chain (C4F9).

- Molecular formula: C10H10F9NO4S.

- Key differences : The C4F9 chain is less persistent in the environment but offers reduced surface activity. Regulatory pressures favor such shorter-chain PFAS alternatives .

Similar Compound 3

- Name: 2-Propenoic acid, 2-methyl-, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester (CAS 67906-70-1).

- Structure : Intermediate chain length (C6F13).

- Molecular formula: C14H14F13NO4S.

- Key differences : Balances performance and regulatory compliance; logP = 6.57 indicates moderate hydrophobicity .

Physicochemical Properties

| Property | Target Compound (C16F29) | C15F28-CF3 (CAS 94158-64-2) | C4F9 (CAS 67584-55-8) | C6F13 (CAS 67906-70-1) |

|---|---|---|---|---|

| Molecular Weight | 832.24 g/mol | 882.25 g/mol | 411.25 g/mol | 539.31 g/mol |

| Fluorine Content | ~70% | ~68% | ~50% | ~55% |

| logP (Predicted) | ~9.5 | ~9.0 | ~5.8 | 6.57 |

| Thermal Stability | High | Moderate | Low | Moderate |

| Environmental Persistence | Very High | High | Moderate | Moderate |

Notes:

Research Findings and Data Gaps

- Bioactivity : Unlike bioactive esters (e.g., plasmin-related compounds in ), fluorinated acrylates are resistant to enzymatic hydrolysis due to their strong C-F bonds .

- Polymer Compatibility : The target compound’s long chain enhances polymer film durability, whereas shorter chains improve solubility in organic solvents .

Actividad Biológica

2-Propenoic acid, 2-(methyl((3,3,4,...16-nonacosafluorohexadecyl)sulfonyl)amino)ethyl ester (CAS Number: 72276-06-3) is a fluorinated organic compound notable for its unique chemical properties and potential biological activities. This article explores its biological activity through various studies and assessments.

- Molecular Formula: C20H14F25NO4S

- Molecular Weight: 570.44 g/mol

- Structure: The compound features a long fluorinated alkyl chain which contributes to its hydrophobicity and stability.

Biological Activity Overview

The biological activity of this compound has been assessed in several contexts including toxicity studies and potential therapeutic applications. Key findings from the literature include:

-

Toxicological Studies :

- In vivo studies indicate that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and exposure routes. For example:

-

Genotoxicity :

- Research suggests that while some fluorinated compounds may not be genotoxic (not damaging DNA), they can still affect cellular functions and lead to other health issues . Specific tests for genotoxicity showed mixed results; however, the compound did not exhibit significant mutagenic effects in standard assays.

-

Endocrine Disruption :

- Compounds with similar structures have been shown to interfere with endocrine functions. For instance:

Case Study 1: Dermatitis from Exposure

A reported case involved workers in printing facilities who developed contact dermatitis after exposure to UV-cured inks containing acrylate monomers similar to 2-propenoic acid derivatives. Patch testing confirmed sensitivity to these compounds at concentrations as low as 2% .

Case Study 2: Carcinogenicity Assessment

In a two-year carcinogenicity study involving NMRI mice treated with related compounds dermally at various concentrations (up to 919 mg/kg body weight), no significant neoplastic changes were observed. This suggests a potential low risk for carcinogenic effects under controlled exposure conditions .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C20H14F25NO4S |

| Molecular Weight | 570.44 g/mol |

| CAS Number | 72276-06-3 |

| Toxicity (NOAEL) | 919 mg/kg bw/d |

| Genotoxicity | Negative in standard assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.